molecular formula C9H12ClF2NO B6304663 2-Amino-3-(2,4-difluoro-phenyl)-propan-1-ol hydrochloride CAS No. 1379892-25-7

2-Amino-3-(2,4-difluoro-phenyl)-propan-1-ol hydrochloride

Cat. No. B6304663
CAS RN: 1379892-25-7
M. Wt: 223.65 g/mol
InChI Key: UKHITVOLMQDAHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-(2,4-difluoro-phenyl)-propan-1-ol hydrochloride (2APF-HCl) is a small molecule that has recently been studied for its potential use in scientific research and experiments. This molecule is a derivative of 2-amino-3-phenylpropan-1-ol (2AP), which is an organic compound with a wide range of applications. 2APF-HCl is a white powder that is soluble in water and ethanol, and has a melting point of approximately 97°C. It is synthesized through a multi-step process involving the use of a variety of chemicals and reagents.

Scientific Research Applications

2-Amino-3-(2,4-difluoro-phenyl)-propan-1-ol hydrochloride has a wide range of applications in scientific research. It has been used as a substrate for the enzyme monoamine oxidase (MAO) in studies of the structure and function of this enzyme. It has also been used to study the effects of MAO inhibitors on MAO activity. Additionally, this compound has been used as a substrate for other enzymes, such as cytochrome P450 and acetylcholinesterase, in studies of their structure and function.

Mechanism of Action

2-Amino-3-(2,4-difluoro-phenyl)-propan-1-ol hydrochloride is a substrate for monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. When this compound binds to the active site of MAO, it is oxidized by the enzyme, forming a product that is then further metabolized. This process is known as monoamine oxidase-catalyzed oxidation.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. Studies have shown that it can inhibit the activity of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. Inhibition of MAO activity can lead to an increase in the levels of these neurotransmitters, which can have a variety of effects on the body. In addition, this compound has been shown to have an effect on the activity of other enzymes, such as cytochrome P450 and acetylcholinesterase, which can also affect biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

2-Amino-3-(2,4-difluoro-phenyl)-propan-1-ol hydrochloride has several advantages for use in laboratory experiments. It is a relatively small molecule, which makes it easier to handle and store than larger compounds. In addition, it is soluble in water and ethanol, which makes it easier to work with in aqueous solutions. Furthermore, it has a relatively low melting point, which makes it easier to handle and store than compounds with higher melting points.
However, this compound also has some limitations for use in laboratory experiments. It is a relatively expensive compound, which can limit its use in experiments that require large amounts of the compound. In addition, it is a relatively unstable compound, which can limit its use in experiments that require long-term storage of the compound.

Future Directions

The potential applications of 2-Amino-3-(2,4-difluoro-phenyl)-propan-1-ol hydrochloride are still being explored. Future research may focus on the use of this compound as a substrate for other enzymes, such as proteases and lipases. Additionally, research may focus on the effects of this compound on other biochemical and physiological processes, such as the regulation of gene expression. Finally, research may focus on the development of new synthesis methods for this compound, which would make it easier to produce and use in laboratory experiments.

Synthesis Methods

2-Amino-3-(2,4-difluoro-phenyl)-propan-1-ol hydrochloride is synthesized using a multi-step process. The first step involves the reaction of 2-amino-3-phenylpropan-1-ol (2AP) with trifluoromethanesulfonyl chloride (TFMSCl) in the presence of a base, such as pyridine, to form the intermediate 2-amino-3-(trifluoromethylsulfonyl)-propan-1-ol (2ATMS-OH). This intermediate is then reacted with 2,4-difluorophenyl magnesium bromide (DFMgBr) in the presence of a base, such as triethylamine, to form the desired product this compound.

properties

IUPAC Name

2-amino-3-(2,4-difluorophenyl)propan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO.ClH/c10-7-2-1-6(9(11)4-7)3-8(12)5-13;/h1-2,4,8,13H,3,5,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHITVOLMQDAHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CC(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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